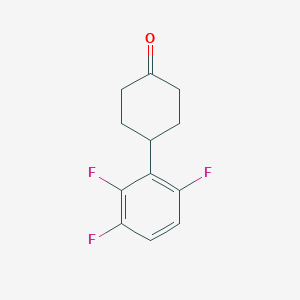
4-(2,3,6-Trifluorophenyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3,6-Trifluorophenyl)cyclohexan-1-one is an organic compound characterized by the presence of a cyclohexanone ring substituted with a trifluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,6-Trifluorophenyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced organic synthesis techniques, including the use of specific reagents and catalysts to ensure high yield and purity. The exact industrial methods may vary depending on the desired scale and application.
化学反応の分析
Types of Reactions
4-(2,3,6-Trifluorophenyl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
4-(2,3,6-Trifluorophenyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 4-(2,3,6-Trifluorophenyl)cyclohexan-1-one exerts its effects involves interactions with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-(3,4,5-Trifluorophenyl)cyclohexan-1-one
- 3-(3,4-Difluorophenyl)cyclohexan-1-one
Uniqueness
4-(2,3,6-Trifluorophenyl)cyclohexan-1-one is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct properties and applications compared to similar compounds .
特性
分子式 |
C12H11F3O |
|---|---|
分子量 |
228.21 g/mol |
IUPAC名 |
4-(2,3,6-trifluorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H11F3O/c13-9-5-6-10(14)12(15)11(9)7-1-3-8(16)4-2-7/h5-7H,1-4H2 |
InChIキー |
GEOUNONKSMXLBJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)CCC1C2=C(C=CC(=C2F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















